2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of pyridinone derivatives involves condensation reactions, where specific conditions, such as temperature and molar ratios, play a crucial role in achieving maximum yield. For instance, the synthesis of similar compounds has been achieved through reactions between 2-hydroxy-4-methoxybenzaldehyde and amino-methylpyridine under controlled conditions (Bai Linsha, 2015). Additionally, innovative synthesis routes have been developed for related compounds, offering a new perspective on the efficient production of pyridinones (Mittelbach et al., 1988).
Molecular Structure Analysis
The molecular structure of pyridinone derivatives is characterized by their crystal system and space group, determined through X-ray single-crystal diffraction. These compounds typically crystallize in the monoclinic system, with precise geometric parameters defining their structure (Bai Linsha, 2015). The detailed structural analysis reveals intramolecular hydrogen bonds that contribute to the stability of the compound's molecular structure (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
Pyridinone derivatives undergo various chemical reactions, including condensation, nitration, methoxylation, and chlorination, to form new compounds with diverse properties. The reactions are highly specific and yield compounds with potential applications in different fields (Dai Gui, 2004). The introduction of functional groups, such as hydroxymethyl and methoxyl groups, significantly affects the chemical behavior of these compounds.
Physical Properties Analysis
The physical properties of pyridinone derivatives, including their crystalline form, density, and melting points, are critical for their application in material science and pharmaceuticals. The crystal structure analysis provides insights into the molecular arrangement and potential for intermolecular interactions, which influence the compound's solubility and stability (Jukić et al., 2010).
Chemical Properties Analysis
The chemical properties of pyridinone derivatives are defined by their reactivity towards various chemical reagents and conditions. These properties are crucial for designing synthesis pathways and understanding the compound's behavior in biological systems. For instance, the reactivity of these compounds with nucleophiles and electrophiles outlines their potential as intermediates in the synthesis of more complex molecules (Ershov et al., 2015).
Scientific Research Applications
Chemical Synthesis and Properties
- Nitration Processes : The nitration of derivatives of pyridine-N-oxide, including compounds similar to 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, highlights the directive influence of functional groups like the N-oxide group during chemical reactions (Hertog & Ammers, 2010).
- Photophysical Evaluation : Research on pyridine compounds, similar to the compound , involved synthesis and photophysical evaluation, revealing their potential as highly emissive fluorophores in various solvents (Hagimori et al., 2019).
- Organometallic Chemistry : The compound's utility in organometallic chemistry is evident from studies where related pyridine functionalities are used in ruthenium complexes for catalytic reactions, demonstrating the compound’s potential in synthetic chemistry (de Boer et al., 2017).
Material Synthesis and Applications
- Organosilicon-Linked Pyridines : Research into the synthesis of organosilicon-linked methoxypyridines, which are structurally related to the compound, shows their potential in creating complex organic frameworks (Struk et al., 2016).
- Pyridine Tautomerism : Studies on hydroxypyridines, closely related to 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, have been conducted to understand their structural and tautomeric characteristics, which are crucial for their applications in various fields (Hertog & Buurman, 2010).
Potential Biological and Medicinal Applications
- Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)]: The synthesis and characterization of bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)] complexes, structurally similar to the compound , show potential biological activity against cancer cell lines, indicating possible applications in medicinal chemistry (Gallati et al., 2020).
Optical and Electronic Applications
- NLO Applications : The synthesis of pyridine ester amide of squaric acid ethyl ester, closely related to the compound, has been explored for non-linear optical (NLO) applications, suggesting its potential use in optical materials and electronic devices (Kolev et al., 2008).
Safety And Hazards
This would involve a review of the compound’s safety data, including any known hazards associated with its use, handling, or disposal.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or studies into its mechanism of action.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some of this information might not be available. For a more detailed analysis, you may need to consult a specialist or conduct further research.
properties
IUPAC Name |
2-(hydroxymethyl)-5-methoxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7-3-8-5(4-9)2-6(7)10/h2-3,9H,4H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQMEXDHGCSIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979259 | |
Record name | 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | |
CAS RN |
6323-21-3 | |
Record name | 6323-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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